4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione is a complex organic compound that features a triazole ring, a pyrazole ring, and a phenylprop-2-enylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between the triazole derivative and a suitable hydrazine compound.
Attachment of the Phenylprop-2-enylidene Group: This step involves the reaction of the intermediate compound with cinnamaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione: shares similarities with other triazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of 4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione lies in its specific structural features, which confer distinct chemical and biological properties. These include its ability to form stable complexes with metal ions and its potential as a versatile scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C20H16N6S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N6S/c27-20-25-24-19(18-14-17(22-23-18)16-11-5-2-6-12-16)26(20)21-13-7-10-15-8-3-1-4-9-15/h1-14H,(H,22,23)(H,25,27)/b10-7+,21-13+ |
InChI Key |
NKSCAPIRAWUWPL-FPQBULDBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4 |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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